molecular formula C9H16N6O2 B11080039 2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine CAS No. 664987-61-5

2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11080039
CAS No.: 664987-61-5
M. Wt: 240.26 g/mol
InChI Key: IDPYWLVLRVPPMZ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be formed through the cyclization of appropriate precursors, such as cyanuric chloride, with ethoxy, hydrazinyl, and morpholinyl substituents.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The ethoxy and morpholinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can introduce various functional groups to the triazine ring.

Scientific Research Applications

2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-hydrazinyl-6-(piperidin-4-yl)-1,3,5-triazine: Similar structure with a piperidinyl group instead of a morpholinyl group.

    2-Methoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine: Similar structure with a methoxy group instead of an ethoxy group.

    2-Ethoxy-4-amino-6-(morpholin-4-yl)-1,3,5-triazine: Similar structure with an amino group instead of a hydrazinyl group.

Uniqueness

2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine is unique due to the specific combination of ethoxy, hydrazinyl, and morpholinyl groups attached to the triazine ring

Properties

CAS No.

664987-61-5

Molecular Formula

C9H16N6O2

Molecular Weight

240.26 g/mol

IUPAC Name

(4-ethoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

InChI

InChI=1S/C9H16N6O2/c1-2-17-9-12-7(14-10)11-8(13-9)15-3-5-16-6-4-15/h2-6,10H2,1H3,(H,11,12,13,14)

InChI Key

IDPYWLVLRVPPMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CCOCC2)NN

Origin of Product

United States

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